molecular formula C19H10Cl2F3N5S B2698391 7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477885-63-5

7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2698391
M. Wt: 468.28
InChI Key: UQXKDWXNXRHDMA-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrimidine ring fused with a triazole ring, a chlorostyryl group, and a sulfanyl group linked to a pyridine ring . The presence of multiple aromatic rings and heteroatoms suggests that this compound may have interesting electronic properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources .

Scientific Research Applications

Molecular Structure and Supramolecular Architecture

Research into similar compounds, such as the study on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, reveals insights into the molecular structure and potential biological activity. This compound exhibits different structural arrangements and hydrogen-bonding interactions, suggesting potential for bioactive coordination compounds (Canfora et al., 2010).

Synthetic Routes and Derivatives

The synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives has been explored due to their interesting biological properties. This underscores the synthetic flexibility of the triazolopyrimidine scaffold, offering a pathway for creating derivatives with potentially enhanced activity (Kolosov et al., 2015).

Antimicrobial and Antifungal Applications

Certain derivatives within the [1,2,4]triazolo[1,5-a]pyrimidine class have demonstrated antimicrobial and antifungal activities. For instance, the preparation and evaluation of these derivatives for potential antiasthma agents highlight their bioactive potential (Medwid et al., 1990). Furthermore, the synthesis and antimicrobial evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives emphasize the ongoing interest in these compounds for pharmaceutical applications (Abdel-Motaal & Raslan, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The potential applications and future directions for this compound are not specified in the available resources. Given its complex structure and the presence of several functional groups, it could be of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

7-[(Z)-2-(4-chlorophenyl)ethenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl2F3N5S/c20-13-4-1-11(2-5-13)3-6-14-7-8-25-17-27-18(28-29(14)17)30-16-15(21)9-12(10-26-16)19(22,23)24/h1-10H/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXKDWXNXRHDMA-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl2F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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